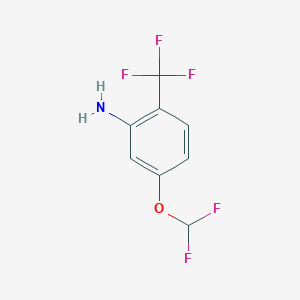

5-Difluoromethoxy-2-(trifluoromethyl)aniline

Description

5-Difluoromethoxy-2-(trifluoromethyl)aniline is a fluorinated aniline derivative with the molecular formula C₈H₅F₅NO. Its structure features a difluoromethoxy group (-OCHF₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position of the benzene ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing and lipophilic properties imparted by fluorine substituents, which enhance metabolic stability and bioavailability .

- Nitro reduction: Reduction of a nitro precursor (e.g., 5-difluoromethoxy-2-(trifluoromethyl)nitrobenzene) using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline workup and purification .

- Substitution reactions: Displacement of halides (e.g., chlorine) with nucleophiles like benzyl alcohol or alkoxy groups under basic conditions, as seen in the synthesis of related compounds .

Properties

IUPAC Name |

5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO/c9-7(10)15-4-1-2-5(6(14)3-4)8(11,12)13/h1-3,7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQUSJVAKLVWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is reacted with difluoromethoxy and trifluoromethyl reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Difluoromethoxy-2-(trifluoromethyl)aniline serves as an essential building block in the synthesis of more complex organic compounds. Its unique structure allows for the development of derivatives with tailored properties, enabling researchers to explore new chemical entities with potential applications across multiple domains.

Pharmaceutical Development

Drug Discovery and Development

The compound is being investigated for its potential use in drug development due to its unique chemical properties. Research indicates that it may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), suggesting anti-inflammatory properties. Additionally, its fluorinated groups enhance binding affinity and selectivity towards specific molecular targets, making it a candidate for further research in pharmacology.

Case Study: Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibition of COX-2 with an IC50 value lower than many existing anti-inflammatory drugs. This highlights its potential as a therapeutic agent in treating inflammatory conditions.

Antimicrobial Applications

Antibacterial Properties

The compound has shown promising antibacterial activity against various pathogens. For instance, studies on related trifluoro-anilines demonstrated their effectiveness against Vibrio parahaemolyticus and Vibrio harveyi, indicating that similar derivatives could be effective in controlling seafood contamination .

Case Study: Antimicrobial Efficacy

In vitro assays revealed that certain aniline derivatives exhibited significant antibacterial and antibiofilm properties, effectively reducing bacterial viability and biofilm formation. These findings suggest potential applications in food preservation and safety .

Material Science

Advanced Materials Development

This compound is utilized in creating advanced materials with specific properties such as increased thermal stability and chemical resistance. Its incorporation into polymers and coatings enhances the performance of these materials in industrial applications .

Agricultural Chemistry

Agrochemical Formulation

The compound is also used in formulating agrochemicals, enhancing the efficacy of herbicides and pesticides. This application is crucial for improving crop yields and ensuring food security .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-difluoromethoxy-2-(trifluoromethyl)aniline with structurally similar fluorinated anilines:

Key Differences and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity and binding to biological targets like tubulin . Difluoromethoxy (-OCHF₂) offers greater steric bulk and hydrolytic stability compared to methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups . Halogen substituents (e.g., -Cl, -F) improve metabolic resistance but may reduce solubility .

Biological Activity :

- Compounds with nitro groups (e.g., 2,6-dinitro derivatives) exhibit potent antitubulin activity, disrupting microtubule dynamics in parasites and cancer cells .

- Trifluoromethyl at the 2-position enhances binding affinity to α-tubulin compared to 4-position analogs .

Synthetic Accessibility :

- Chlorinated analogs (e.g., 2-chloro derivatives) are more readily synthesized via nucleophilic substitution, whereas fluorinated variants often require specialized fluorination reagents .

Biological Activity

5-Difluoromethoxy-2-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethoxy and trifluoromethyl groups enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for further research in drug discovery and development.

The molecular formula of this compound is . Its structure allows for significant interactions with various biological molecules, which can be attributed to the electronegative fluorine atoms that influence its reactivity and binding affinity.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating modulation of signaling pathways. This can result in either the inhibition of enzyme activity or alteration of receptor signaling, which are critical mechanisms in pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar fluorinated structures exhibit various biological activities, including:

- Anticancer Activity : Several studies have reported that fluorinated anilines can induce apoptosis in cancer cells by disrupting cellular processes such as DNA replication and repair mechanisms. The presence of fluorine atoms often enhances the potency of these compounds against tumor cells .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like nonalcoholic steatohepatitis (NASH) .

- Antimicrobial Properties : Fluorinated compounds are also being explored for their antimicrobial activities, with some derivatives demonstrating effectiveness against various bacterial strains.

Case Studies

- Antitumor Activity : A study investigating the effects of related fluorinated compounds on cancer cell lines demonstrated significant reductions in cell viability at low micromolar concentrations. The study highlighted that the introduction of trifluoromethyl groups enhanced the binding affinity to target proteins involved in cancer progression .

- Enzymatic Interaction : Research into the interaction of this compound with cytochrome P450 enzymes showed that this compound could modulate enzyme activity, influencing drug metabolism and clearance rates .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Difluoromethoxy-2-(trifluoromethyl)aniline?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving nitration and catalytic hydrogenation. For example:

Nitration : React 1,2-dichloro-3-(trifluoromethoxy)benzene with nitric acid under controlled temperatures (-20°C to +80°C) to introduce the nitro group .

Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) reduces the nitro group to an amine. Reaction conditions (pressure, solvent) must be optimized to avoid over-reduction or dehalogenation .

-

Key Considerations : Use continuous flow reactors for scalability and advanced purification (e.g., C18 reverse-phase chromatography) to isolate high-purity products .

Step Reagents/Conditions Key Challenges References Nitration HNO₃, -20°C to 80°C Controlling exothermicity Reduction H₂, Pd/C, DMF, 80°C Avoiding dehalogenation

Q. How should researchers handle this compound safely?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at -20°C to prevent degradation .

- Emergency Protocols : Immediate eye washing with 0.9% saline and skin decontamination with polyethylene glycol (PEG 400) are recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm for ¹⁹F) .

- FT-IR : Peaks at ~1340 cm⁻¹ (C-F stretch) and ~3400 cm⁻¹ (N-H stretch) confirm functional groups .

- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., m/z 265 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Methodological Answer :

- Catalyst Screening : Test Pd(0) vs. Ni catalysts for hydrogenation efficiency. Pd(0) in DMF at 80°C achieves higher selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, NMP) improve nitro group reactivity but may require post-reaction purification to remove residuals .

- Kinetic Studies : Use in-situ FT-IR or GC-MS to monitor intermediate formation and adjust reaction time/temperature dynamically .

Q. How to resolve contradictions between experimental and computational spectral data?

- Methodological Answer :

- DFT Modeling : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra. Adjust basis sets (e.g., B3LYP/6-311++G**) to account for fluorine’s electronegativity .

- Solvent Corrections : Include solvent effects (e.g., PCM model for DMSO) in computational models to align with experimental conditions .

- Case Study : For 4-nitro-3-(trifluoromethyl)aniline, DFT calculations explained shifts in N-H stretching frequencies due to resonance effects .

Q. What role do fluorine substituents play in the compound’s electronic properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups reduce electron density on the aromatic ring, directing electrophilic substitution to meta/para positions .

- Bioavailability : Fluorine enhances metabolic stability by resisting oxidative degradation. Use Hammett constants (σₘ = 0.43 for -CF₃) to predict reactivity in drug design .

- Computational Tools : Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV), indicating stability against nucleophilic attack .

Data Contradiction Analysis

Q. Why do different synthetic routes produce varying purity levels?

- Methodological Answer :

- By-Product Formation : Nitration at higher temperatures (>50°C) generates dinitro derivatives, detectable via HPLC .

- Purification Limits : Column chromatography (C18 reverse-phase) resolves isomers but may lose volatile intermediates. Validate purity with orthogonal methods (e.g., melting point vs. DSC) .

Application-Oriented Questions

Q. How is this compound utilized in advanced material synthesis?

- Methodological Answer :

- Polymer Chemistry : Acts as a monomer for rod-coil block copolymers. Polymerize via Suzuki-Miyaura coupling to create trifluoromethylated poly(phenylene oxide) with tunable dielectric properties .

- Coordination Chemistry : Forms stable complexes with Pd(II)/Pt(II), characterized by X-ray crystallography for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.